![molecular formula C12H15N5 B2472347 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine CAS No. 1368706-28-8](/img/structure/B2472347.png)

1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

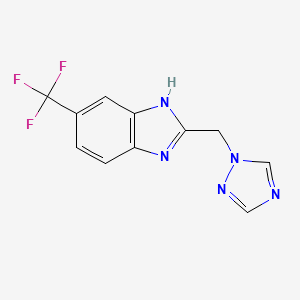

1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine is a derivative of 1,2,4-triazole, a class of heterocyclic compounds. These compounds are known for their potential as anticancer agents . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine, involves the reaction of various ester ethoxycarbonylhydrazones with several primary amines . The structures of these derivatives are confirmed by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Chemical Reactions Analysis

1,2,4-Triazole derivatives, including 1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine, are synthesized through reactions of various ester ethoxycarbonylhydrazones with several primary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives are confirmed by spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,2,4-Triazole derivatives have been proven to exhibit significant antimicrobial activity . They are effective against a variety of bacteria, and their development can help in dealing with the escalating problems of microbial resistance .

Anticancer Activity

These compounds have been used in drug-discovery studies against cancer cells . They have shown potential in the development of new anticancer drugs .

Anti-inflammatory Activity

1,2,4-Triazole derivatives have also been found to have anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .

Antioxidant Activity

These compounds have been found to exhibit antioxidant activity . This means they can neutralize harmful free radicals in the body, potentially preventing various health conditions .

Analgesic Activity

1,2,4-Triazole derivatives have been found to have analgesic (pain-relieving) properties . This makes them potentially useful in the development of new pain relief medications .

Use in Agriculture

1,2,4-Triazole derivatives have been used in the production of plant protection products . They can help protect crops from various pests and diseases .

Use in High-Energy Substances and Gas-Generating Compositions

These compounds have also found applications in the field of high-energy substances and gas-generating compositions .

Use in Materials Sciences and Organic Catalysts

1,2,4-Triazoles have usages in various fields such as pharmaceutic chemistry, agrochemistry, materials sciences, and organic catalysts .

Each of these applications is unique and demonstrates the versatility and potential of 1,2,4-triazole derivatives in scientific research and practical applications. Further research in these areas could lead to the discovery of new and efficient methodologies for accessing new 1,2,4-triazole-containing scaffolds which would be very useful for the discovery of new drug candidates .

Mecanismo De Acción

Target of Action

It’s known that derivatives of 1,2,4-triazole usually possess a series of pharmacological properties such as antibacterial, antiviral, antifungal, antitubercular, and anticancer activities .

Mode of Action

The mechanism of interaction between [2- (3-hetaryl-1,2,4-triazol-5-yl)phenyl]amine and cyclohexanone in methanol involves three main processes: formation of carbinolamine by addition of an amine to double bond C=O, elimination of a water molecule, and intramolecular cyclization leading to formation of spiro compounds .

Biochemical Pathways

It’s known that the presence of 1,2,4-triazole moiety can influence dipole moment, polarity, solubility, lipophilicity, and hydrogen bonding capacity of molecule, improving physicochemical, pharmacological, and pharmacokinetic properties of the compounds .

Pharmacokinetics

It’s known that derivatives of 1,2,4-triazole have good pharmacodynamic and pharmacokinetic profiles, and low toxicity .

Action Environment

It’s known that the nature of the heterocyclic substituent on the triazole ring has little effect on the reaction energy, while the mechanism is unchanged .

Safety and Hazards

Propiedades

IUPAC Name |

1-[4-(1,2,4-triazol-4-yl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5/c1-3-12(17-9-14-15-10-17)4-2-11(1)16-7-5-13-6-8-16/h1-4,9-10,13H,5-8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XETSDGLIXBMMAB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC=C(C=C2)N3C=NN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-(1,2,4-Triazol-4-yl)phenyl]piperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-allyl-4-{4-[3-(trifluoromethyl)phenyl]-1,3-thiazol-2-yl}benzenecarboxamide](/img/structure/B2472265.png)

![N-(2-(5-acetylthiophen-2-yl)ethyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2472269.png)

![7-(1,3-dimethyl-1H-pyrazol-4-yl)-5-methyl-N-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2472275.png)

![3-(2-fluorobenzyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2472276.png)

![[3-(4-Chloro-3-methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2472277.png)

![2-((6,8-dimethyl-2-neopentyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2472281.png)